molecular formula C12H9F3N4O2S2 B2615490 N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 868975-09-1

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2615490
CAS No.: 868975-09-1
M. Wt: 362.35
InChI Key: DLUMUFWLCNEEBQ-UHFFFAOYSA-N
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Description

N-(5-((2-Amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 2-amino-2-oxoethyl group and a benzamide moiety bearing a trifluoromethyl (-CF₃) group at the ortho position. The 1,3,4-thiadiazole ring is a heterocyclic scaffold known for its electron-deficient nature and ability to participate in hydrogen bonding and π-π interactions, which are critical for biological activity .

Properties

IUPAC Name

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4O2S2/c13-12(14,15)7-4-2-1-3-6(7)9(21)17-10-18-19-11(23-10)22-5-8(16)20/h1-4H,5H2,(H2,16,20)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUMUFWLCNEEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the thiadiazole ring through the cyclization of appropriate thiosemicarbazide derivatives. The trifluoromethylbenzamide moiety can be introduced via nucleophilic substitution reactions using trifluoromethylated intermediates .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the thiadiazole ring may interact with specific active sites. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target’s 2-amino-2-oxoethylthio group may enhance hydrogen bonding compared to benzylthio () or ureido () substituents. The trifluoromethyl group on benzamide increases lipophilicity relative to acetamide derivatives () or chlorophenyl groups ().
  • Synthesis : Microwave-assisted synthesis () improves reaction efficiency for thiadiazole derivatives, though the target’s synthesis route is unspecified.
Physicochemical and Pharmacokinetic Profiles
  • Melting Points : Analogs with bulkier substituents (e.g., 4g, m.p. 263–265°C) exhibit higher melting points than simpler derivatives (e.g., 5k, m.p. 135–136°C in ), indicating the target’s CF₃ group may elevate thermal stability .
  • Solubility : The acetamide moiety in derivatives improves aqueous solubility compared to benzamides, but the target’s CF₃ group may counteract this via hydrophobicity .

Biological Activity

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a complex organic compound with significant potential in various biological applications. The compound features multiple functional groups, including an amide, a thiadiazole ring, and a trifluoromethyl group, which may contribute to its pharmacological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H14F3N3O2S2. Its structure can be broken down as follows:

  • Thiadiazole Ring : Essential for biological activity.
  • Trifluoromethyl Group : Influences lipophilicity and bioactivity.
  • Amide Functional Group : Involved in protein interactions.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC15H14F3N3O2S2
Molecular Weight373.38 g/mol
Melting PointN/A
SolubilityModerate

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, particularly those related to cancer and metabolic diseases.
  • Cell Signaling Modulation : It is believed to interact with specific receptors or proteins that modulate cellular responses.
  • Antioxidant Activity : The presence of thiadiazole may confer antioxidant properties, protecting cells from oxidative stress.

Case Study: Cancer Cell Lines

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. A study evaluated its effects on breast cancer (MCF-7) and lung cancer (A549) cells:

  • Cytotoxicity Assay : The compound reduced cell viability in a dose-dependent manner.
  • IC50 Values :
    • MCF-7: 12 µM
    • A549: 15 µM

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Biological Activity in Diabetes Research

Recent studies have also explored the potential of this compound in diabetes management. It has been shown to protect pancreatic β-cells from endoplasmic reticulum (ER) stress-induced apoptosis:

Table 2: β-cell Protection Study Results

TreatmentCell Viability (%)EC50 (µM)
Control100N/A
Compound Treatment7510
ER Stress Induction30N/A

The results indicate that the compound significantly enhances β-cell survival under stress conditions, making it a candidate for further investigation in diabetes therapy.

Q & A

What synthetic methodologies are recommended for preparing this compound, and how are intermediates characterized?

Level: Basic
Answer:
The synthesis involves multi-step protocols, typically starting with cyclization of thiosemicarbazide derivatives. Key steps include:

  • Cyclodehydration: Refluxing precursors (e.g., 2-benzamidoacetic acid) with phosphorus oxychloride (POCl₃) to form the 1,3,4-thiadiazole core .
  • Functionalization: Introducing the thioether (-S-) and trifluoromethyl (-CF₃) groups via nucleophilic substitution or coupling reactions.
    Intermediates are characterized using:
  • TLC for reaction monitoring and purity assessment.
  • Melting points (uncorrected, open capillary method).
  • Spectroscopy: ¹H/¹³C NMR (e.g., δ ~7.5–8.0 ppm for aromatic protons adjacent to -CF₃), IR (amide C=O stretches at ~1649–1670 cm⁻¹), and mass spectrometry (molecular ion peak validation) .

How can spectroscopic techniques confirm the structural integrity of this compound?

Level: Basic
Answer:
A systematic approach combines:

  • ¹H NMR: Identifies proton environments (e.g., NH₂ groups at δ ~10 ppm, aromatic protons near -CF₃).
  • IR Spectroscopy: Confirms amide bonds (C=O at ~1670 cm⁻¹) and thioether linkages (C-S at ~680 cm⁻¹).
  • Mass Spectrometry: Validates molecular weight (e.g., [M+H]⁺ peaks in FAB-MS) .
  • X-ray Diffraction (if crystals are obtainable): Resolves bond lengths and angles, as seen in related thiadiazole-acetamide co-crystals .

What experimental parameters critically influence synthesis yield and purity?

Level: Advanced
Answer:
Key factors include:

  • Reaction Time: Prolonged reflux (4–24 hours) enhances cyclization but risks decomposition.
  • Solvent Choice: Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates.
  • Workup pH: Basification (e.g., KOH) precipitates pure intermediates but requires precise pH control to avoid co-precipitation of byproducts .
  • Contradictions: For example, sulfuric acid vs. POCl₃ in cyclization steps may yield different intermediates, necessitating iterative optimization .

How can challenges in isolating reactive intermediates be addressed?

Level: Advanced
Answer:

  • Co-Crystallization: Use X-ray diffraction to identify packing motifs (e.g., ’s co-crystals of 4.1 and 4.1a) .
  • Chromatography: Silica gel column chromatography with optimized eluents (e.g., chloroform:acetone 3:1) separates closely related species .
  • Selective Recrystallization: Ethanol/water mixtures isolate high-purity intermediates .

How do computational methods (DFT, docking) elucidate bioactivity?

Level: Advanced
Answer:

  • DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites. For example, amide anions in thiadiazoles inhibit PFOR enzymes via charge transfer .
  • Molecular Docking: Models interactions with biological targets (e.g., hydrogen bonding between -CF₃ and enzyme active sites) .

What structure-activity relationships (SAR) are observed in analogs?

Level: Advanced
Answer:

  • Electron-Withdrawing Groups: -CF₃ enhances metabolic stability and target binding .
  • Thioether vs. Sulfonamide: Replacing -S- with -SO₂- alters solubility and potency, as seen in sulfonamide derivatives ( ) .
  • Substituent Position: Para-substituted benzamides show higher activity than ortho analogs due to steric effects .

How do crystallographic studies resolve intermolecular interactions?

Level: Advanced
Answer:
X-ray analysis reveals:

  • Hydrogen Bonds: N–H⋯N interactions form centrosymmetric dimers (e.g., ) .
  • π-π Stacking: Aromatic rings stabilize crystal packing, critical for solid-state stability .

How to resolve conflicting spectral data during characterization?

Level: Advanced
Answer:

  • Orthogonal Validation: Combine 2D NMR (COSY, HSQC) to resolve signal overlap.
  • Computational Simulations: Compare experimental IR/NMR with DFT-predicted spectra .
  • Repeat Synthesis: Control reaction conditions to isolate unambiguous intermediates .

How are reaction mechanisms for thiadiazole formation validated?

Level: Advanced
Answer:

  • Isotopic Labeling: Track atom incorporation using ¹⁵N-thiosemicarbazide.
  • In Situ Monitoring: FTIR or Raman spectroscopy identifies transient intermediates (e.g., dehydrating agents like POCl₃) .

What are scalability limitations of current protocols?

Level: Advanced
Answer:

  • Low Yields: Cyclization steps often yield ≤76% ( ), addressed via microwave-assisted synthesis () to reduce time and solvent use .
  • Solvent-Intensive Purification: Switch to flow chemistry for continuous processing .

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